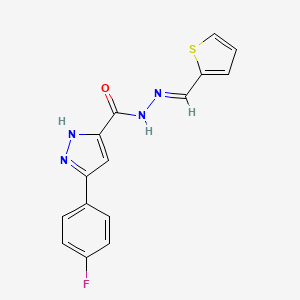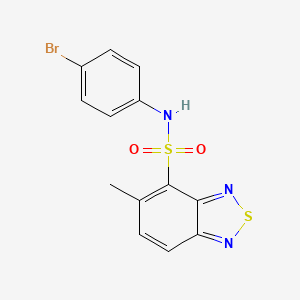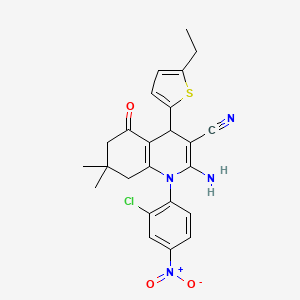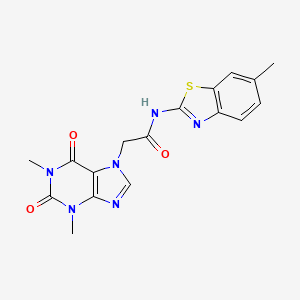
3-(4-Fluorophenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-氟苯基)-N’-(2-噻吩基亚甲基)-1H-吡唑-5-甲酰肼是一种属于吡唑类衍生物的化学化合物。该化合物以含有氟苯基、噻吩基亚甲基和吡唑环为特征。
准备方法
合成路线和反应条件
3-(4-氟苯基)-N’-(2-噻吩基亚甲基)-1H-吡唑-5-甲酰肼的合成通常涉及4-氟苯甲醛与硫代半碳酰肼缩合生成相应的硫代半碳酰腙。然后将该中间体在肼水合物的作用下环化,得到所需的吡唑衍生物。反应条件通常包括在乙醇或其他合适的溶剂中回流,并使用乙酸等催化剂来促进反应。
工业生产方法
该化合物的工业生产方法可能涉及类似的合成路线,但在更大规模上进行。使用连续流动反应器和自动化系统可以提高合成的效率和产率。此外,还采用重结晶和色谱等纯化技术,以获得高纯度的化合物。
化学反应分析
反应类型
3-(4-氟苯基)-N’-(2-噻吩基亚甲基)-1H-吡唑-5-甲酰肼会发生各种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以在氟苯基部分发生亲核取代反应。
常用试剂和条件
氧化: 过氧化氢在乙酸等催化剂存在下。
还原: 硼氢化钠在甲醇中或氢化铝锂在乙醚中。
取代: 胺类或硫醇类等亲核试剂在氢氧化钠等碱存在下。
主要产物
氧化: 生成相应的亚砜或砜。
还原: 生成还原的吡唑衍生物。
取代: 生成具有不同官能团的取代的吡唑衍生物。
科学研究应用
3-(4-氟苯基)-N’-(2-噻吩基亚甲基)-1H-吡唑-5-甲酰肼在科学研究中具有广泛的应用,包括:
化学: 用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 研究其潜在的生物活性,例如抗菌、抗真菌和抗癌活性。
医药: 探索其潜在的治疗应用,包括作为药物开发的先导化合物。
工业: 用于开发新材料,以及作为合成特种化学品的原料。
作用机制
3-(4-氟苯基)-N’-(2-噻吩基亚甲基)-1H-吡唑-5-甲酰肼的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。例如,它可能抑制参与细胞增殖的某些酶的活性,从而产生其潜在的抗癌作用。确切的分子靶标和途径可能因具体应用和使用环境而异。
相似化合物的比较
类似化合物
- 5-(4-氟苯基)-4-((2-噻吩基亚甲基)氨基)-4H-1,2,4-三唑-3-硫醇
- 1-(4-氟苯基)-4-(2-噻吩基亚甲基)-3,5-吡咯烷二酮
独特性
3-(4-氟苯基)-N’-(2-噻吩基亚甲基)-1H-吡唑-5-甲酰肼由于其官能团和结构特征的特定组合而具有独特性。氟苯基和噻吩基亚甲基基团的存在赋予了其独特的化学和生物学特性,使其成为各种研究应用的宝贵化合物。其能够进行多种化学反应的能力及其潜在的生物活性进一步将其与类似化合物区分开来。
属性
分子式 |
C15H11FN4OS |
|---|---|
分子量 |
314.3 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H11FN4OS/c16-11-5-3-10(4-6-11)13-8-14(19-18-13)15(21)20-17-9-12-2-1-7-22-12/h1-9H,(H,18,19)(H,20,21)/b17-9+ |
InChI 键 |
AMBYHXLEYVBZHA-RQZCQDPDSA-N |
手性 SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-2-(4-bromophenyl)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11639542.png)
![3-benzyl-5-cyclohexyl-2-(ethylsulfanyl)-5-methyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11639549.png)
![N,N-diethyl-2-{3-[(E)-(1-ethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11639550.png)

![N-{(E)-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11639571.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639580.png)

![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)

![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![ethyl (3E)-3-{[5-benzoyl-1-(4-methoxyphenyl)-1H-imidazol-4-yl]imino}butanoate](/img/structure/B11639625.png)
